molecular formula C15H14N2O2S B238483 N-[(2-hydroxyphenyl)carbamothioyl]-2-phenylacetamide

N-[(2-hydroxyphenyl)carbamothioyl]-2-phenylacetamide

Cat. No. B238483
M. Wt: 286.4 g/mol
InChI Key: SODHNGIFNYFODL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-hydroxyphenyl)carbamothioyl]-2-phenylacetamide, commonly known as PHCTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of PHCTA is not fully understood. However, studies have suggested that PHCTA exerts its effects by targeting specific cellular pathways. PHCTA has been found to inhibit the activity of various enzymes, such as topoisomerase II and carbonic anhydrase, which are involved in cellular processes such as DNA replication and carbon dioxide transport.
Biochemical and Physiological Effects:
PHCTA has been found to exhibit various biochemical and physiological effects. Studies have shown that PHCTA exhibits anti-inflammatory, antioxidant, and anti-tumor activity. PHCTA has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PHCTA in lab experiments is its potent anti-cancer activity. PHCTA has been found to exhibit activity against various cancer cell lines, making it a promising candidate for further investigation. However, one of the limitations of using PHCTA in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on PHCTA. One area of research is to investigate the potential applications of PHCTA in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of research is to investigate the mechanism of action of PHCTA and its potential targets in cancer cells. Additionally, further studies are needed to determine the optimal dosage and administration of PHCTA for in vivo experiments.

Synthesis Methods

The synthesis of PHCTA involves the reaction between 2-amino phenol and 2-phenylacetyl chloride in the presence of thiourea. The reaction yields PHCTA as a white crystalline solid with a melting point of 242-244°C. The purity of the compound can be confirmed by various analytical techniques, including nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).

Scientific Research Applications

PHCTA has been extensively studied for its potential applications in scientific research. One of the most promising applications of PHCTA is in the field of cancer research. Studies have shown that PHCTA exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. PHCTA has been found to induce apoptosis (programmed cell death) in cancer cells by targeting specific cellular pathways.
PHCTA has also been investigated for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Studies have shown that PHCTA exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Product Name

N-[(2-hydroxyphenyl)carbamothioyl]-2-phenylacetamide

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

N-[(2-hydroxyphenyl)carbamothioyl]-2-phenylacetamide

InChI

InChI=1S/C15H14N2O2S/c18-13-9-5-4-8-12(13)16-15(20)17-14(19)10-11-6-2-1-3-7-11/h1-9,18H,10H2,(H2,16,17,19,20)

InChI Key

SODHNGIFNYFODL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=CC=C2O

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=CC=C2O

Origin of Product

United States

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